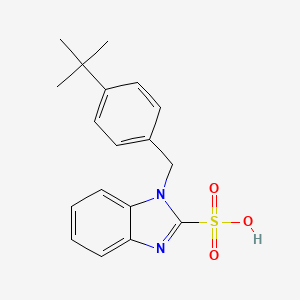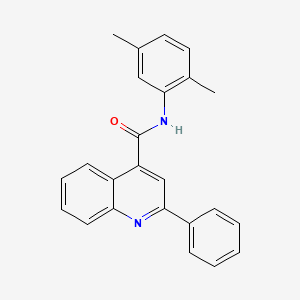
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid, also known as TBBSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. It is a sulfonic acid derivative of benzimidazole that has a wide range of biological and chemical properties, making it a versatile compound for research purposes.
Wirkmechanismus
The mechanism of action of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid is complex and varies depending on the application. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor kappa B (NF-κB) signaling pathway. In anti-tumor research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In chemistry, this compound acts as a Lewis acid catalyst, promoting the formation of new chemical bonds in organic reactions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In anti-inflammatory research, this compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In anti-tumor research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In chemistry, this compound has been shown to promote the formation of new chemical bonds in organic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a wide range of biological and chemical properties, making it a versatile compound for research purposes. However, this compound also has some limitations. It is not water-soluble, which can limit its use in aqueous systems. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid. In medicine, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases. In chemistry, further studies are needed to explore the use of this compound as a catalyst for new organic reactions. In biology, further studies are needed to investigate the role of this compound in metal ion homeostasis and its potential use as a fluorescent probe for metal ions in biological systems.
Conclusion:
In conclusion, this compound (this compound) is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. The synthesis of this compound is relatively simple, and the compound has a wide range of biological and chemical properties. Further research is needed to explore the potential of this compound in various applications and to develop new uses for this versatile compound.
Synthesemethoden
The synthesis of 1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid involves several steps, starting with the reaction of o-phenylenediamine with para-tert-butylbenzaldehyde to form the intermediate compound 4-(tert-butylbenzyl)benzimidazole. The intermediate compound is then reacted with sulfuric acid to yield this compound. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzyl)-1H-benzimidazole-2-sulfonic acid has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In chemistry, this compound has been used as a catalyst for various organic reactions, including the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]benzimidazole-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(2,3)14-10-8-13(9-11-14)12-20-16-7-5-4-6-15(16)19-17(20)24(21,22)23/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFDBMRYSEQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B6044070.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B6044092.png)

![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-propoxypiperidine](/img/structure/B6044118.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6044131.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6044135.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)
![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6044144.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
